Desacetylvinblastinehydrazide is a derivative of the well-known vinca alkaloid vinblastine, which is primarily used in cancer therapy. This compound is notable for its potential applications in targeted drug delivery systems, particularly in the context of antibody-drug conjugates and folate-targeted therapies. Desacetylvinblastinehydrazide exhibits a modified structure that enhances its therapeutic efficacy while potentially reducing systemic toxicity.
Desacetylvinblastinehydrazide is synthesized from vinblastine, a natural product derived from the periwinkle plant (Catharanthus roseus). The synthesis typically involves the modification of vinblastine to form desacetylvinblastine, followed by further reaction with hydrazine derivatives to yield desacetylvinblastinehydrazide .
The synthesis of desacetylvinblastinehydrazide generally involves two main steps:
Desacetylvinblastinehydrazide retains the core structure of vinblastine but features a hydrazide functional group at one end. Its molecular formula can be represented as C₃₃H₄₃N₅O₄.
Desacetylvinblastinehydrazide can undergo various chemical reactions typical of hydrazides, including:
These reactions can be utilized in further modifications of desacetylvinblastinehydrazide to enhance its properties or to create conjugates with other therapeutic agents .
Desacetylvinblastinehydrazide acts primarily by inhibiting microtubule formation during cell division. By binding to tubulin, it disrupts mitotic spindle formation, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.
Relevant data includes melting point ranges and solubility profiles that are essential for formulation development .
Desacetylvinblastinehydrazide has several scientific applications:
Desacetylvinblastine hydrazide (DAVLBH) emerged as a semisynthetic derivative of vinblastine, one of the primary cytotoxic alkaloids isolated from Catharanthus roseus (Madagascar periwinkle). Its development stemmed from efforts to optimize the therapeutic profile of natural vinca alkaloids, which gained prominence in oncology following the discovery of vinblastine and vincristine in the 1950s. Vindesine (17-desacetylvinblastine amide), an early analogue, was identified as an active metabolite of vinblastine in dogs and later developed as an antitumor agent [3]. DAVLBH specifically evolved from systematic modifications aimed at improving tumor targeting while retaining microtubule-disrupting properties. Its hydrazide functional group (–CONHNH₂) at the C16 position, replacing the methyl ester of vinblastine, introduced a versatile handle for conjugation with targeting ligands, marking a shift toward tumor-selective drug delivery systems [3] [8].
Table 1: Key Vinca Alkaloids and Derivatives
Compound | Parent Alkaloid | Structural Modification | Primary Application |
---|---|---|---|
Vinblastine | Natural | None | Hodgkin lymphoma, germ cell tumors |
Vincristine | Natural | Formyl group at vindoline N1 | Pediatric leukemias, lymphomas |
Vindesine | Vinblastine | 17-Deacetyl, C16 amide | Investigational (lung cancer) |
DAVLBH | Vinblastine | 17-Deacetyl, C16 hydrazide | Tumor-targeted conjugates |
Vinorelbine | Vinblastine | Catharanthine ring contraction | Non-small cell lung cancer |
DAVLBH shares the dimeric structural framework characteristic of vinca alkaloids, comprising catharanthine and vindoline moieties linked by a carbon-carbon bridge. Unlike vincristine, which substitutes a formyl group for the methyl group on vindoline’s indole nitrogen, DAVLBH retains vinblastine’s vindoline methylation pattern. Its defining modifications are:
These alterations minimally disrupt the tubulin-binding domains localized to the catharanthine subunit and the interface between monomers. Consequently, DAVLBH maintains affinity for the vinca domain on β-tubulin, situated distal to the GTP and colchicine binding sites [6] [7]. This structural conservation enables DAVLBH to inhibit microtubule polymerization comparably to vinblastine, as confirmed by in vitro tubulin assembly assays showing EC₅₀ values in the low micromolar range [6].
The derivatization to DAVLBH addressed two limitations inherent to natural vinca alkaloids:
Table 2: Rationale for DAVLBH vs. Natural Vincas
Property | Vinblastine/Vincristine | DAVLBH | Therapeutic Impact |
---|---|---|---|
Tubulin Binding | High affinity (Kd = 1–2 µM) | Retained affinity | Maintained cytotoxicity |
Functional Group | C16 ester | C16 hydrazide | Enables ligand conjugation |
Selectivity | Low (tubulin in all cells) | Targetable via conjugates | Reduced off-target toxicity |
Vascular Effects | Moderate antiangiogenesis | Potent vascular disruption | Enhanced tumor necrosis |
DAVLBH’s vascular disrupting activity (VDA) surpasses that of its parent compounds. Unlike vinblastine—primarily an anti-mitotic agent—DAVLBH rapidly collapses established tumor vasculature at nanomolar concentrations. This occurs via microtubule depolymerization in endothelial cells, triggering VE-cadherin internalization and loss of endothelial barrier integrity [9]. In HepG2 xenograft models, DAVLBH induced >80% reduction in tumor blood flow within 4 hours, correlating with extensive central necrosis [9]. This dual capacity for direct cytotoxicity and vascular targeting positions DAVLBH as a versatile warhead in conjugate design.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7